molecular formula C10H14FN B7874753 N-(5-Fluoro-2-methylbenzyl)ethanamine

N-(5-Fluoro-2-methylbenzyl)ethanamine

Cat. No.: B7874753
M. Wt: 167.22 g/mol
InChI Key: QMXDEEHDTFCXJX-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylbenzyl)ethanamine is an organic compound characterized by a benzene ring substituted with a fluorine atom and a methyl group, and an ethanamine group attached to the benzyl position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Benzylamine Synthesis: The compound can be synthesized by reacting 5-fluoro-2-methylbenzyl chloride with ethanamine under controlled conditions.

  • Reductive Amination: Another method involves the reductive amination of 5-fluoro-2-methylbenzaldehyde with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding nitro compound.

  • Reduction: Reduction reactions can convert the nitro group to an amine group.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, alkaline medium.

  • Reduction: Tin chloride, hydrochloric acid.

  • Substitution: Friedel-Crafts acylation, aluminum chloride catalyst.

Major Products Formed:

  • Nitro compound (from oxidation)

  • Amine compound (from reduction)

  • Acylated benzene derivatives (from substitution)

Scientific Research Applications

Chemistry: N-(5-Fluoro-2-methylbenzyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: The compound is explored for its potential pharmacological properties, including its role in drug discovery. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(5-Fluoro-2-methylbenzyl)ethanamine exerts its effects depends on its specific application. For instance, in pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • N-(4-Fluoro-2-methylbenzyl)ethanamine

  • N-(3-Fluoro-2-methylbenzyl)ethanamine

  • N-(2-Fluoro-2-methylbenzyl)ethanamine

Uniqueness: N-(5-Fluoro-2-methylbenzyl)ethanamine is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which influences its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and versatile applications make it a valuable compound in research and industry.

Properties

IUPAC Name

N-[(5-fluoro-2-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-7-9-6-10(11)5-4-8(9)2/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXDEEHDTFCXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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